molecular formula C14H22ClNO2 B3078556 Ethyl 5-(benzylamino)pentanoate hydrochloride CAS No. 1052522-37-8

Ethyl 5-(benzylamino)pentanoate hydrochloride

Cat. No.: B3078556
CAS No.: 1052522-37-8
M. Wt: 271.78 g/mol
InChI Key: AGJDOZIAKRPRSC-UHFFFAOYSA-N
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Description

Ethyl 5-(benzylamino)pentanoate hydrochloride is a synthetic compound that belongs to the class of esters. It is commonly used as a precursor or intermediate in the synthesis of various pharmaceutical compounds and organic molecules. The compound exhibits unique chemical properties that make it suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzylamino)pentanoate hydrochloride typically involves the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester. The reaction conditions often include the use of sodium ethoxide in ethanol as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzylamino)pentanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical processes .

Comparison with Similar Compounds

Ethyl 5-(benzylamino)pentanoate hydrochloride can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in the production of various chemicals.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl benzoate: Utilized in the synthesis of pharmaceuticals and as a flavoring agent .

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with simpler esters.

Properties

IUPAC Name

ethyl 5-(benzylamino)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-17-14(16)10-6-7-11-15-12-13-8-4-3-5-9-13;/h3-5,8-9,15H,2,6-7,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJDOZIAKRPRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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